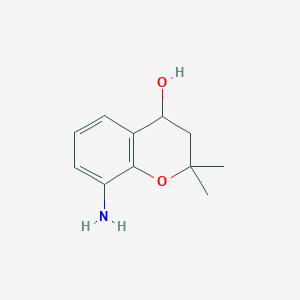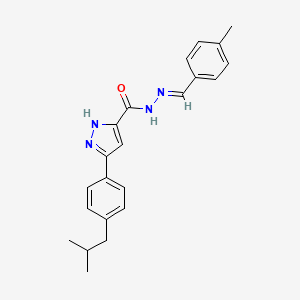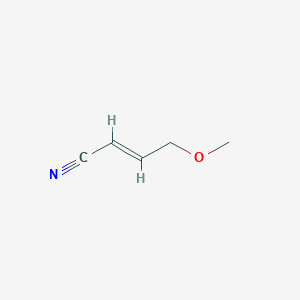
8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol” is a chemical compound. It belongs to the class of compounds known as benzopyrans, which are organic compounds containing a benzene fused to a pyran ring .
Synthesis Analysis
The synthesis of benzopyran derivatives has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . Various methods have been developed for the synthesis of these heterocycles, particularly under green conditions such as using green solvents and catalysts .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzopyran ring with amino and hydroxyl functional groups attached .Applications De Recherche Scientifique
Synthesis and Chemical Properties
8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is related to compounds with diverse applications, including their roles as intermediates in organic synthesis and potential in various biological activities. An efficient one-pot synthesis method for 2-amino-4H-pyrans demonstrates the compound's relevance in chemical synthesis, highlighting its utility in generating biologically active molecules and as a key intermediate in organic synthesis processes (Zonouzi, Kazemi, & Nezamabadi, 2006).
Biological Activities and Applications
Compounds structurally related to this compound have shown significant biological activities. Specifically, certain derivatives have been synthesized and tested for their antihypertensive activity, demonstrating the potential of these compounds as therapeutic agents. The research on the synthesis and antihypertensive activity of 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans has provided insights into their mechanism of action and potential as potassium channel activators, contributing to their therapeutic applications (Cassidy et al., 1992).
Additionally, studies have explored the optical properties of antipyrine derivatives, indicating the utility of such compounds in materials science, especially for applications requiring specific optical characteristics (El-Ghamaz et al., 2017). The antipyrine derivatives, related to the this compound structure, showcase the compound's relevance beyond pharmaceuticals, highlighting its potential in materials science.
Antimicrobial and Anticancer Potentials
The compound's framework has been the basis for synthesizing derivatives with antimicrobial and anticancer properties. For instance, the design, synthesis, antimicrobial, and anticancer evaluation of 4-(substituted benzylidene-amino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-ones reveal the compound's potential in developing new therapeutic agents (Sigroha et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
8-amino-2,2-dimethyl-3,4-dihydrochromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2)6-9(13)7-4-3-5-8(12)10(7)14-11/h3-5,9,13H,6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXSNAHFUCWFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C(=CC=C2)N)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate](/img/structure/B2721805.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea](/img/structure/B2721807.png)




![2,3-difluoro-N-{2-[(morpholin-4-yl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B2721818.png)







